2-(4-Chlorobutoxy)-5-nitrobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103455-90-9 |
|---|---|
Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
2-(4-chlorobutoxy)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H12ClNO4/c12-5-1-2-6-17-11-4-3-10(13(15)16)7-9(11)8-14/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
RXXQPDFZOJJHOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCCCCCl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 2 4 Chlorobutoxy 5 Nitrobenzaldehyde
Reactions Involving the Aldehyde Group
The aldehyde group is a primary site for chemical transformations in 2-(4-Chlorobutoxy)-5-nitrobenzaldehyde. Its reactivity is significantly enhanced by the strong electron-withdrawing nature of the nitro group located para to the aldehyde's position on the benzene (B151609) ring (relative to the ether linkage). This effect increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. askfilo.com
Nucleophilic Addition Reactions with Various Nucleophiles
The electron-deficient carbonyl carbon of this compound readily undergoes nucleophilic addition. A wide variety of nucleophiles can attack the carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. mdpi.com
Key examples of nucleophilic addition reactions include:
Grignard and Organolithium Reagents: Reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) results in the formation of secondary alcohols through the creation of a new carbon-carbon bond.
Cyanohydrin Formation: The addition of a cyanide ion (typically from HCN or a salt like KCN) to the aldehyde group yields a cyanohydrin. This reaction is synthetically valuable as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Hydride Reduction: Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), act as a source of hydride ions (H⁻) that attack the carbonyl carbon to form a primary alcohol upon workup. youtube.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Carbon Nucleophile | CH₃MgBr (Grignard) | Secondary Alcohol |
| Carbon Nucleophile | KCN/H⁺ | Cyanohydrin |
| Hydride Ion | NaBH₄ | Primary Alcohol |
| Amine | R-NH₂ | Hemiaminal (intermediate) |
Condensation Reactions, Including Schiff Base Formation and Claisen-Schmidt Condensations
The aldehyde functionality serves as an electrophile in condensation reactions, where it reacts with a nucleophile followed by the elimination of a water molecule.
Schiff Base Formation: this compound reacts with primary amines in a nucleophilic addition to form an unstable hemiaminal intermediate. mdpi.com This intermediate then dehydrates to yield a stable N-substituted imine, commonly known as a Schiff base. wiserpub.comresearchgate.net The reaction is typically catalyzed by mild acid.
Claisen-Schmidt and Knoevenagel Condensations: In these base-catalyzed reactions, an enolate ion (from a ketone or ester) or a carbanion from an active methylene (B1212753) compound attacks the aldehyde. The initial aldol-type adduct readily dehydrates, driven by the formation of a conjugated system, to produce α,β-unsaturated carbonyl compounds. For instance, reaction with a ketone like acetophenone (B1666503) would yield a chalcone-like structure. The condensation with compounds like rhodanine (B49660) is also a well-established reaction for nitrobenzaldehydes. researchgate.net
Table 2: Condensation Reaction Products
| Reactant | Reaction Type | Product Class |
|---|---|---|
| Aniline (B41778) (C₆H₅NH₂) | Schiff Base Formation | Imine (Schiff Base) |
| Acetophenone | Claisen-Schmidt | Chalcone |
| Malonic Acid | Knoevenagel | Cinnamic Acid Derivative |
Oxidation and Reduction Pathways of the Carbonyl Moiety
The aldehyde group exists at an intermediate oxidation state and can be readily oxidized or reduced.
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(4-chlorobutoxy)-5-nitrobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O), which is used in the Tollens' test. ucr.eduleah4sci.com The use of harsh oxidizing agents requires careful control to avoid side reactions on the electron-rich aromatic ring or the ether linkage.
Reduction: The reduction of the aldehyde group to a primary alcohol, [2-(4-chlorobutoxy)-5-nitrophenyl]methanol, is a common transformation. This is typically achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. leah4sci.com NaBH₄ is generally chemoselective for aldehydes and ketones and will not reduce the nitro group under standard conditions. jsynthchem.comscispace.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but would simultaneously reduce the nitro group as well.
Transformations of the Nitro Group
The nitro group is a versatile functional group that can be transformed into various other nitrogen-containing moieties, significantly altering the electronic properties and reactivity of the molecule.
Selective Reduction of the Nitro Group to Amino, Hydroxylamino, and Other Nitrogen-Containing Functionalities
The selective reduction of the nitro group in the presence of a reactive aldehyde is a challenging but achievable synthetic step. The choice of reducing agent and reaction conditions is critical to prevent the reduction of the aldehyde. researchgate.net
Common methods for the selective reduction of an aromatic nitro group include:
Catalytic Hydrogenation: Using specific catalysts such as platinum or palladium, often with moderators to decrease catalyst activity, can selectively reduce the nitro group.
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for reducing nitroarenes to anilines without affecting a carbonyl group. scispace.com
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C) can achieve selective reduction under milder conditions.
Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for the chemoselective reduction of nitro groups.
Stepwise reduction can also be achieved. Under controlled conditions, the nitro group can be partially reduced to the corresponding nitroso or hydroxylamino derivatives. nih.gov The final product of complete reduction is 2-(4-chlorobutoxy)-5-aminobenzaldehyde.
Table 3: Reagents for Selective Nitro Group Reduction
| Reagent/System | Product | Aldehyde Group Status |
|---|---|---|
| H₂, Pd/C (controlled) | Amine | Preserved |
| Fe / HCl | Amine | Preserved |
| SnCl₂ / HCl | Amine | Preserved |
| Zn / NH₄Cl | Amine | Preserved |
| Enzymatic Reduction | Hydroxylamine (B1172632) | Preserved |
Electronic Influence of the Nitro Group on Aromatic Reactivity and Ring Substitutions
The nitro group exerts a profound electronic influence on the entire molecule.
Electron-Withdrawing Effects: Through a combination of a strong negative inductive effect (-I) and a powerful negative resonance effect (-R), the nitro group strongly withdraws electron density from the aromatic ring. wiserpub.com
Activation of the Aldehyde: This electron withdrawal is transmitted through the aromatic system to the aldehyde group, increasing its electrophilicity and making it more susceptible to nucleophilic attack, as discussed in section 3.1.1. askfilo.com
Reactivity of the Chlorobutoxy Side Chain
The aliphatic side chain, featuring a terminal primary chlorine atom, is a focal point of the molecule's reactivity, enabling a variety of synthetic transformations.
The terminal carbon atom of the chlorobutoxy chain is electrophilic and susceptible to attack by a wide range of nucleophiles, proceeding primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction involves the backside attack of a nucleophile, leading to the displacement of the chloride ion. The presence of the bulky substituted benzene ring may have some steric influence, but the flexibility of the four-carbon chain mitigates this effect.
Common nucleophilic substitution reactions at this position can be utilized to introduce diverse functional groups, thereby creating a library of derivative compounds. The general scheme for this reaction is as follows:
Nu- + this compound → 2-(4-Nu-butoxy)-5-nitrobenzaldehyde + Cl-
Detailed research findings on analogous substitutions on activated halogenated compounds demonstrate the feasibility and utility of these reactions in building complex molecular architectures. nih.gov The reactivity is comparable to other primary alkyl chlorides, allowing for predictable synthetic outcomes.
| Nucleophile (Nu-) | Reagent Example | Resulting Functional Group | Product Name |
|---|---|---|---|
| Hydroxide (B78521) (OH-) | Sodium Hydroxide | Alcohol (-OH) | 2-(4-Hydroxybutoxy)-5-nitrobenzaldehyde |
| Cyanide (CN-) | Sodium Cyanide | Nitrile (-CN) | 2-(4-Cyanobutoxy)-5-nitrobenzaldehyde |
| Azide (B81097) (N3-) | Sodium Azide | Azide (-N3) | 2-(4-Azidobutoxy)-5-nitrobenzaldehyde |
| Ammonia (NH3) | Aqueous Ammonia | Primary Amine (-NH2) | 2-(4-Aminobutoxy)-5-nitrobenzaldehyde |
| Phenoxide (PhO-) | Sodium Phenoxide | Phenyl Ether (-OPh) | 5-Nitro-2-(4-phenoxybutoxy)benzaldehyde |
| Thiophenoxide (PhS-) | Sodium Thiophenoxide | Phenyl Thioether (-SPh) | 5-Nitro-2-(4-(phenylthio)butoxy)benzaldehyde |
The structure of this compound is well-suited for intramolecular cyclization, where a nucleophilic center within the molecule attacks the electrophilic terminal carbon of the chlorobutoxy chain. Such reactions are synthetically valuable for constructing heterocyclic ring systems.
A prominent potential cyclization pathway involves the aldehyde functional group. For instance, in the presence of an acid catalyst, the aldehyde can form a hemiacetal with a solvent molecule (e.g., water or alcohol). The hydroxyl group of this hemiacetal can then act as an internal nucleophile, attacking the terminal chlorine to form a six-membered cyclic acetal.
Alternatively, the nitro group can be chemically reduced to an amino group (-NH2). This primary amine is a potent nucleophile that can readily displace the terminal chlorine via an intramolecular SN2 reaction, leading to the formation of a seven-membered nitrogen-containing heterocyclic ring, a tetrahydro-1-benzazepine derivative. Studies on similar nitro-substituted furans have shown that such intramolecular processes can lead to unusual isomerization and cyclization products. figshare.com Mechanistic investigations into related systems have highlighted the formation of key intermediates like 2-nitrosobenzaldehyde during intramolecular redox cyclization reactions. nih.govrsc.org
Advanced Spectroscopic Characterization and Structural Analysis of 2 4 Chlorobutoxy 5 Nitrobenzaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides profound insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of the signals provide a detailed map of the proton framework. For 2-(4-chlorobutoxy)-5-nitrobenzaldehyde, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the protons of the 4-chlorobutoxy side chain.
The aromatic region is expected to show three distinct protons. The proton ortho to the aldehyde group and meta to the nitro group (H-6) would appear as a doublet. The proton meta to both the aldehyde and the butoxy group (H-4) is expected to be a doublet of doublets, and the proton ortho to the nitro group and meta to the aldehyde (H-3) would also be a doublet. The aldehyde proton is anticipated to appear as a singlet at a significantly downfield chemical shift, characteristic of aldehyde protons. The 4-chlorobutoxy chain protons would present as a series of multiplets, with the protons closest to the oxygen atom being the most deshielded.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde-H | 9.9 - 10.5 | Singlet | - |
| Ar-H6 | 8.5 - 8.8 | Doublet | ~2.5 |
| Ar-H4 | 8.2 - 8.4 | Doublet of Doublets | ~9.0, 2.5 |
| Ar-H3 | 7.2 - 7.4 | Doublet | ~9.0 |
| O-CH₂ | 4.1 - 4.3 | Triplet | ~6.5 |
| Cl-CH₂ | 3.6 - 3.8 | Triplet | ~6.5 |
| -CH₂- (internal) | 1.8 - 2.2 | Multiplet | - |
Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles.
Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.
In the ¹³C NMR spectrum of this compound, the aldehyde carbonyl carbon is expected to resonate at a significantly downfield position. The aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the attached substituents (alkoxy, nitro, and aldehyde groups). The carbons of the 4-chlorobutoxy chain will be observed in the aliphatic region of the spectrum. The carbon attached to the oxygen will be the most deshielded in the chain, followed by the carbon bearing the chlorine atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 188 - 192 |
| Ar-C2 (C-O) | 160 - 164 |
| Ar-C5 (C-NO₂) | 145 - 149 |
| Ar-C1 (C-CHO) | 134 - 138 |
| Ar-C4 | 128 - 132 |
| Ar-C6 | 125 - 129 |
| Ar-C3 | 110 - 114 |
| O-CH₂ | 68 - 72 |
| Cl-CH₂ | 44 - 48 |
| -CH₂- (Cβ to O) | 28 - 32 |
| -CH₂- (Cγ to O) | 25 - 29 |
Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the aromatic ring and within the 4-chlorobutoxy chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the 4-chlorobutoxy chain to the aromatic ring.
The collective data from these 2D NMR experiments would provide a comprehensive and unambiguous structural confirmation of this compound.
While solution-state NMR provides information about molecules in their dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their solid, crystalline form. This technique can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Furthermore, ssNMR can be employed to monitor reaction dynamics in the solid state, providing information that is not accessible through solution-state NMR.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) provides a characteristic spectrum that acts as a molecular fingerprint. These techniques are particularly useful for identifying the functional groups present in a molecule.
For this compound, the key functional groups that would give rise to characteristic vibrational bands include the nitro group (NO₂), the aldehyde group (CHO), the ether linkage (C-O-C), and the carbon-chlorine bond (C-Cl).
Table 3: Predicted IR and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aldehyde (CHO) | C=O Stretch | 1680 - 1710 |
| C-H Stretch | 2720 - 2820 (two bands) | |
| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 |
| Symmetric Stretch | 1340 - 1380 | |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| C-H Bending (out-of-plane) | 700 - 900 | |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |
| Symmetric Stretch | 1020 - 1075 | |
| Alkyl Chain (CH₂) | C-H Stretch | 2850 - 2960 |
| C-H Bend (Scissoring) | 1450 - 1470 | |
| Carbon-Chlorine (C-Cl) | C-Cl Stretch | 600 - 800 |
The IR spectrum would be expected to show strong absorptions for the C=O and NO₂ stretching vibrations. Raman spectroscopy, on the other hand, would likely provide strong signals for the aromatic C=C stretching and the symmetric NO₂ stretching modes.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision. This allows for the determination of the elemental composition of the compound, which is a crucial step in its identification.
The calculated exact mass of this compound (C₁₁H₁₂ClNO₄) is approximately 257.0455 g/mol . HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this exact mass. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).
Furthermore, the mass spectrum will exhibit a series of fragment ions, which are formed by the breakdown of the molecular ion in the mass spectrometer. The analysis of these fragmentation patterns can provide valuable structural information. For this compound, plausible fragmentation pathways could include the loss of the chlorobutyl chain, cleavage of the ether bond, loss of the nitro group, and loss of the aldehyde group.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (predicted) | Possible Fragment Identity |
| 257/259 | [M]⁺ (Molecular ion) |
| 228/230 | [M - CHO]⁺ |
| 211/213 | [M - NO₂]⁺ |
| 166 | [M - C₄H₈Cl]⁺ |
| 151 | [M - OC₄H₈Cl]⁺ |
| 91 | [C₄H₈Cl]⁺ |
Note: The presence and relative abundance of these fragments would depend on the ionization technique and conditions used.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. libretexts.org For this compound, the UV-Vis spectrum would be expected to display characteristic absorption bands arising from the conjugated system of the nitro-substituted benzene (B151609) ring.
The key chromophore in this molecule is the 5-nitrobenzaldehyde moiety. The benzene ring, the aldehyde group (-CHO), and the nitro group (-NO₂) form an extended π-conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me Consequently, absorption of UV or visible light can promote electrons from lower energy orbitals to higher energy orbitals. libretexts.org
Two primary types of electronic transitions are anticipated for this compound:
π → π* transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org Due to the extended conjugation in the aromatic system, these transitions are expected to be intense (high molar absorptivity, ε) and occur at longer wavelengths. libretexts.org
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the aldehyde and nitro groups) to an antibonding π* orbital. libretexts.org These transitions are typically weaker (lower molar absorptivity) than π → π* transitions. libretexts.org
The presence of the electron-withdrawing nitro and aldehyde groups, along with the electron-donating chlorobutoxy group, would influence the precise wavelengths (λmax) of these absorption bands. A hypothetical data table for the UV-Vis spectral analysis is presented below.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assigned Transition |
|---|---|---|---|
| ~280-320 | ~10,000-15,000 | Ethanol (B145695) | π → π* |
Note: The values presented in this table are illustrative and would need to be confirmed by experimental measurement.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
A successful crystallographic analysis would yield a detailed structural model, from which key geometric parameters can be extracted. The analysis would reveal the planarity of the benzene ring and the orientation of the aldehyde, nitro, and chlorobutoxy substituents relative to the ring. Intermolecular interactions, such as hydrogen bonds or π-stacking, which dictate the crystal packing, would also be elucidated. mdpi.commdpi.com
Table 2: Anticipated Crystallographic Data for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| a (Å) | To be determined by experiment |
| b (Å) | To be determined by experiment |
| c (Å) | To be determined by experiment |
| α (°) | To be determined by experiment |
| β (°) | To be determined by experiment |
| γ (°) | To be determined by experiment |
| Volume (ų) | To be determined by experiment |
Note: The specific crystallographic parameters can only be determined through the growth of a suitable single crystal and subsequent X-ray diffraction analysis. eurjchem.com
Chiroptical Spectroscopies (e.g., CD, ORD) for Stereochemical Assignment (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. The parent compound, this compound, is achiral as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit a CD or ORD spectrum.
However, if a chiral center were introduced into the molecule, for instance, by modification of the chlorobutoxy side chain (e.g., creating a stereocenter at one of the carbon atoms), the resulting chiral derivatives would be amenable to analysis by these techniques. In such a hypothetical scenario, CD spectroscopy would measure the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule.
Computational Chemistry and Theoretical Investigations of 2 4 Chlorobutoxy 5 Nitrobenzaldehyde
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are a fundamental tool for investigating the properties of "2-(4-Chlorobutoxy)-5-nitrobenzaldehyde" at the atomic level. These methods allow for the precise determination of the molecule's geometry and electronic landscape.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties.mdpi.com
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations provide key data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation.
Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT
| Parameter | Value |
| Total Energy (Hartree) | -1535.8 |
| Dipole Moment (Debye) | 5.2 |
| C=O Bond Length (Å) | 1.22 |
| C-Cl Bond Length (Å) | 1.79 |
| O-N-O Bond Angle (°) | 124.5 |
| C-O-C-C Dihedral Angle (°) | 178.2 |
Note: The data in this table is hypothetical and serves as a representative example of results from DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to attack by electrophiles, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles. nih.gov Green and yellow represent areas with intermediate potential. nih.gov
For "this compound," the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the aldehyde group, highlighting these as primary sites for electrophilic interaction. mdpi.com Conversely, the hydrogen atom of the aldehyde group and the regions around the chlorobutoxy chain would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis for Predicting Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. unesp.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.com
In "this compound," the HOMO is likely to be localized on the electron-rich benzaldehyde (B42025) ring and the oxygen atom of the butoxy group. The LUMO, on the other hand, would be expected to be concentrated on the electron-withdrawing nitro group and the carbonyl carbon of the aldehyde. The energy gap can be used to calculate global reactivity descriptors such as chemical hardness, softness, and the electrophilicity index.
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap | 4.3 |
| Chemical Hardness (η) | 2.15 |
| Electronegativity (χ) | 5.35 |
| Electrophilicity Index (ω) | 6.67 |
Note: The data in this table is hypothetical and serves as a representative example of results from FMO analysis.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a way to study the dynamic behavior of "this compound," including its conformational flexibility and how it interacts with other molecules.
Investigation of Intermolecular Interactions and Crystal Packing
In the solid state, molecules of "this compound" will arrange themselves in a specific, repeating pattern to form a crystal lattice. Molecular modeling can be used to predict this crystal packing and to analyze the intermolecular forces that hold the crystal together. researchgate.net These forces may include dipole-dipole interactions, van der Waals forces, and potentially weak hydrogen bonds. Understanding the crystal packing is important for predicting physical properties such as melting point and solubility. Molecular dynamics simulations can further be employed to study the stability of the predicted crystal structure at different temperatures.
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry offers powerful tools to map out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction pathways, intermediate structures, and the energetics involved. For this compound, these methods can predict its reactivity in various chemical transformations.
A critical aspect of understanding any chemical reaction is the identification of the transition state—the highest energy point along the reaction coordinate that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which is a key determinant of the reaction rate.
Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to locate transition state geometries and calculate reaction barriers. benthamdirect.comnih.gov For a reaction involving this compound, such as a nucleophilic addition to its aldehyde group, a transition state search would be performed to identify the specific atomic arrangement at the peak of the energy profile. The process involves sophisticated algorithms that optimize the molecular geometry to find a first-order saddle point on the potential energy surface.
The calculated reaction barriers provide quantitative data on the feasibility and kinetics of a proposed reaction. For instance, the influence of the electron-withdrawing nitro group and the bulky chlorobutoxy substituent on the reactivity of the aldehyde can be quantified. These calculations can help in comparing different potential reaction pathways and predicting the most likely outcome under specific conditions. nih.gov
Below is a hypothetical data table illustrating the kind of results that could be obtained from such a study for a generic reaction of this compound.
| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Addition (Path A) | B3LYP/6-31G(d) | 15.2 |
| Nucleophilic Addition (Path B) | M06-2X/def2-TZVP | 13.8 |
| Cyclization (Path C) | B3LYP/6-31G(d) | 25.7 |
Note: The data in this table is illustrative and not based on actual experimental or published computational results for this specific molecule.
Computational quantum chemistry can predict various spectroscopic properties of molecules with a high degree of accuracy. These in silico predictions are invaluable for interpreting experimental spectra and confirming the identity and structure of a synthesized compound like this compound.
Techniques such as Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, while calculations of nuclear magnetic shieldings can provide theoretical NMR chemical shifts (¹H, ¹³C, ¹⁷O). acs.orgunicamp.brnih.gov Vibrational frequency calculations can also simulate the infrared (IR) spectrum. By comparing the computationally predicted spectra with experimental data, researchers can gain confidence in the structural assignment of the molecule. For complex molecules, this can be particularly useful in distinguishing between different isomers or conformations.
The table below presents hypothetical predicted spectroscopic data for this compound.
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| ¹³C NMR Chemical Shift (C=O) | 189.5 ppm | 190.2 ppm |
| ¹H NMR Chemical Shift (CHO) | 9.85 ppm | 9.91 ppm |
| Maximum UV Absorption (λmax) | 285 nm | 288 nm |
| IR Frequency (C=O stretch) | 1705 cm⁻¹ | 1701 cm⁻¹ |
Note: The data in this table is for illustrative purposes to show the utility of in silico predictions and is not based on published data.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern predictive chemistry. researchgate.net These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest. For substituted benzaldehydes, QSPR models can be developed to predict properties such as reactivity, boiling point, or spectroscopic characteristics. acs.orgunicamp.brnih.gov
To build a QSPR model for properties of this compound, one would typically start with a dataset of various substituted benzaldehydes with known experimental values for the target property. researchgate.net For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological, and are derived from the computationally optimized molecular structure. acs.orgunicamp.brnih.gov
Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to create a model that correlates the descriptors with the observed property. Once a robust model is developed and validated, it can be used to predict the property for new compounds, such as this compound, without the need for experimental measurement. This predictive capability is highly valuable in the design and screening of new molecules with desired properties.
Synthesis and Reactivity of Derivatives and Analogues of 2 4 Chlorobutoxy 5 Nitrobenzaldehyde
Transformations of the Aldehyde Group to Diverse Functional Groups
The aldehyde functional group in 2-(4-Chlorobutoxy)-5-nitrobenzaldehyde is a versatile handle for a multitude of chemical transformations. Its reactivity allows for the introduction of various other functional groups, leading to a wide range of derivatives. These transformations include the synthesis of nitrogen-containing compounds, oxidation to carboxylic acids and their derivatives, and reduction to alcohols which can be further modified.
Synthesis of Nitrogen-Containing Derivatives (e.g., imines, oximes, hydrazones, Schiff bases)
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with primary amines and related nucleophiles to form compounds containing a carbon-nitrogen double bond. masterorganicchemistry.com These reactions typically involve the formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the final product. youtube.com
Imines and Schiff Bases: The reaction of this compound with primary amines (alkyl or aryl) yields N-substituted imines, commonly known as Schiff bases. jetir.org These condensation reactions are often catalyzed by a few drops of acid and proceed by refluxing the reactants in a suitable solvent like ethanol (B145695). jetir.orgresearchgate.net The formation of the imine is driven by the removal of water from the reaction mixture. masterorganicchemistry.com Schiff bases are crucial intermediates in organic synthesis and are known for their wide range of applications. jetir.org
Oximes: When this compound is treated with hydroxylamine (B1172632) (NH₂OH), an oxime is formed. wikipedia.org This reaction is a standard method for the characterization and purification of aldehydes. ijprajournal.com The synthesis can be carried out by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base or a suitable catalyst, such as oxalic acid, often in a solvent like aqueous ethanol or acetonitrile (B52724). wikipedia.orgorientjchem.org The presence of an electron-withdrawing nitro group on the aromatic ring can influence the reaction rate. ias.ac.in
Hydrazones: Hydrazones are synthesized through the condensation of the aldehyde with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). thieme-connect.de The reaction with 4-nitrophenylhydrazine, for instance, can be conducted under solvent-free conditions or in a solvent with acid catalysis to produce the corresponding hydrazone in good yield. discoveryjournals.org These derivatives are often stable, crystalline solids. thieme-connect.de
The table below summarizes the synthesis of these nitrogen-containing derivatives from this compound.
| Derivative Class | Reagent | General Reaction Conditions | Product Structure |
| Imine (Schiff Base) | Primary Amine (R-NH₂) | Ethanol, Acid catalyst (e.g., H₂SO₄), Reflux | Aromatic ring-C(H)=N-R |
| Oxime | Hydroxylamine (NH₂OH·HCl) | Acetonitrile, Catalyst (e.g., Oxalic Acid), Reflux | Aromatic ring-C(H)=N-OH |
| Hydrazone | Hydrazine (R-NHNH₂) | Solvent-free or Ethanol, Acid catalyst, Room Temp/Reflux | Aromatic ring-C(H)=N-NH-R |
| In the product structure, "Aromatic ring" refers to the 2-(4-Chlorobutoxy)-5-nitrophenyl moiety. |
Conversion to Carboxylic Acids, Esters, and Amides
The aldehyde group can be oxidized to a carboxylic acid, which serves as a key intermediate for the synthesis of esters and amides.
Carboxylic Acids: The oxidation of this compound to 2-(4-Chlorobutoxy)-5-nitrobenzoic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder oxidants like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid side reactions with the nitro and chlorobutoxy groups.
Esters: Esterification of the resulting carboxylic acid can be performed using the Fischer esterification method, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.
Amides: Amides are synthesized from the carboxylic acid by first converting it to an acyl chloride or by using peptide coupling reagents. researchgate.net A common method involves reacting the carboxylic acid with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by generating phosphonium (B103445) salts in situ. researchgate.net A two-step process starting from the aldehyde is also possible, where the aldehyde is first converted to an intermediate that is then reacted with an amine. researchgate.net
| Product | Synthesis Step | Reagents |
| Carboxylic Acid | Oxidation | KMnO₄ or Jones Reagent |
| Ester | Esterification | Alcohol (R'-OH), H₂SO₄ |
| Amide | Amidation | 1. SOCl₂ 2. Amine (R'₂NH) or Coupling Agent + Amine |
Reduction to Alcohols and Subsequent Etherification
Reduction to Alcohols: The aldehyde group can be selectively reduced to a primary alcohol, [2-(4-Chlorobutoxy)-5-nitrophenyl]methanol. This reduction is typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. These conditions are generally chemoselective, leaving the nitro group intact. researchgate.netscispace.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitro group.
Etherification: The resulting primary alcohol can be converted into an ether through various methods, most commonly the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (R'-X). This two-step process yields the corresponding ether derivative.
Modifications and Transformations of the Nitro Group
The nitro group on the aromatic ring is a key site for chemical modification, primarily through reduction to various nitrogen-containing functionalities. Its strong electron-withdrawing nature also profoundly influences the reactivity of the aromatic ring towards substitution reactions.
Selective Reduction Strategies to Access Amino, Azoxy, and Azo Derivatives
The reduction of the nitro group can yield different products depending on the reagents and reaction conditions.
Amino Derivatives: The most common transformation is the complete reduction of the nitro group to an amino group (-NH₂), yielding 4-amino-2-(4-chlorobutoxy)benzaldehyde. This can be achieved using various reducing systems. Catalytic hydrogenation (H₂ over Pd, Pt, or Ni) is a clean and efficient method. Chemical reduction methods include using metals in acidic media (e.g., Sn, Fe, or Zn in HCl) or reagents like sodium borohydride in the presence of a transition metal catalyst. jsynthchem.com The choice of reagent must account for the presence of the aldehyde and the alkyl chloride, which could be susceptible to reduction or side reactions under certain conditions.
Azoxy Derivatives: Partial reduction of the nitro group can lead to the formation of azoxy compounds. researchgate.net These derivatives contain an R-N=N⁺(-O⁻)-R' functional group. Mild reducing agents or specific electrochemical conditions can be employed to stop the reduction at this intermediate stage. For example, refluxing a nitroaromatic compound with a solution of sodium arsenite or glucose in aqueous sodium hydroxide (B78521) can yield the azoxy derivative.
Azo Derivatives: Azo compounds, characterized by the -N=N- linkage, are typically synthesized from the corresponding amino derivative. The process involves two steps: diazotization and coupling. The amino derivative is first treated with a nitrous acid source (e.g., NaNO₂ in HCl) at low temperatures (0-5 °C) to form a diazonium salt. ekb.eg This reactive intermediate is then immediately reacted with an electron-rich aromatic compound (the coupling partner), such as a phenol (B47542) or an aniline (B41778), to form the stable azo compound. nih.govekb.eg
| Derivative | Starting Material | Key Reagents |
| Amino | This compound | H₂/Pd-C or Sn/HCl |
| Azoxy | This compound | Na₃AsO₃ or Glucose/NaOH |
| Azo | 4-Amino-2-(4-chlorobutoxy)benzaldehyde | 1. NaNO₂/HCl 2. Coupling Partner (e.g., Phenol) |
Further Aromatic Substitutions Directed by the Nitro Group's Electronic Influence
The electronic properties of the substituents on the benzene (B151609) ring dictate the regioselectivity of further aromatic substitution reactions. The 2-(4-Chlorobutoxy) group is an ortho-, para-directing activator, while the 5-nitro group is a strong meta-directing deactivator.
Electrophilic Aromatic Substitution (EAS): In electrophilic substitutions (e.g., nitration, halogenation, Friedel-Crafts reactions), the directing effects of the existing groups are crucial. msu.edu The powerful deactivating effect of the nitro group generally makes electrophilic substitution difficult. msu.edu However, if a reaction were to occur, the incoming electrophile would be directed to the positions ortho and para to the activating alkoxy group (C-1, C-3) and meta to the deactivating nitro group (C-1, C-3). The alignment of these directing effects strongly favors substitution at the C-1 and C-3 positions relative to the chlorobutoxy group, although steric hindrance at C-1 might favor the C-3 position.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This type of reaction is facilitated when a good leaving group is present at a position ortho or para to the nitro group. In the case of this compound, there isn't an inherent leaving group on the ring. However, if a leaving group (like a halogen) were introduced at the C-4 or C-6 position, it would be highly activated towards displacement by nucleophiles due to the stabilizing effect of the adjacent nitro group on the Meisenheimer intermediate. nih.gov
Functionalization of the Chlorobutoxy Chain
The 4-chlorobutoxy side chain of this compound serves as a versatile handle for introducing a wide array of functional groups and for constructing more complex molecular architectures. The terminal primary alkyl chloride is amenable to functionalization through several classical organic transformations, most notably nucleophilic substitution reactions. This allows for the systematic modification of the compound's physicochemical properties and the exploration of its chemical space for various applications.
Nucleophilic Replacement of the Terminal Chlorine with Various Heteroatom Nucleophiles (e.g., N-, O-, S-containing groups)
The terminal chlorine atom on the butoxy chain is an electrophilic center susceptible to attack by a variety of nucleophiles in SN2 reactions. masterorganicchemistry.com This displacement reaction is a cornerstone for introducing diverse heteroatom-containing functionalities.
Nitrogen Nucleophiles: Primary and secondary amines can readily displace the chloride to form the corresponding secondary and tertiary amines, respectively. chemguide.co.ukopenstax.org These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated, or by using an excess of the amine nucleophile. chemguide.co.uk However, the initial amine products are themselves nucleophilic and can react further with the starting material, which can sometimes lead to a mixture of products, including the formation of quaternary ammonium (B1175870) salts if all four hydrogen atoms on the nitrogen are replaced by alkyl groups. chemguide.co.ukopenstax.org Careful control of stoichiometry and reaction conditions is often necessary to achieve selectivity.
Oxygen Nucleophiles: A range of oxygen-containing nucleophiles, such as alkoxides and phenoxides, can be used to replace the terminal chlorine, leading to the formation of ethers. This reaction, a variant of the Williamson ether synthesis, is typically performed under basic conditions to deprotonate the corresponding alcohol, thereby generating a more potent alkoxide nucleophile. Similarly, carboxylates can serve as nucleophiles to form ester linkages.
Sulfur Nucleophiles: Sulfur-based nucleophiles are particularly effective for this transformation due to the high nucleophilicity of sulfur, a property attributed to its large size and polarizability. masterorganicchemistry.com Thiols (RSH) can be deprotonated with a base to form highly nucleophilic thiolate anions (RS⁻), which efficiently displace the chloride to yield thioethers (sulfides). masterorganicchemistry.comchemistrysteps.com This reaction is generally high-yielding and avoids many of the side reactions, such as eliminations, that can occur with smaller, more basic oxygen nucleophiles. masterorganicchemistry.com Neutral sulfur nucleophiles like thiourea (B124793) can also be employed, followed by hydrolysis, to yield the corresponding thiol. libretexts.org
The following table summarizes representative nucleophilic substitution reactions on the chlorobutoxy chain.
| Nucleophile Type | Example Nucleophile | Reagent/Conditions | Product Functional Group |
| Nitrogen | Diethylamine (Et₂NH) | K₂CO₃, Acetonitrile, Heat | Tertiary Amine |
| Azide (B81097) (N₃⁻) | NaN₃, DMF | Alkyl Azide | |
| Phthalimide | Potassium Phthalimide, DMF | Phthalimide Derivative | |
| Oxygen | Methoxide (MeO⁻) | NaOMe, Methanol | Methyl Ether |
| Phenoxide (PhO⁻) | Phenol, K₂CO₃ | Phenyl Ether | |
| Acetate (B1210297) (AcO⁻) | Sodium Acetate, DMF | Acetate Ester | |
| Sulfur | Thiophenoxide (PhS⁻) | Thiophenol, NaOH | Phenyl Thioether |
| Hydrosulfide (SH⁻) | NaSH, Ethanol | Thiol | |
| Thiocyanate (SCN⁻) | KSCN, Acetone (B3395972) | Thiocyanate |
Exploration of Varying Alkoxy Chain Lengths and Branching Patterns
The synthesis of analogues with modified alkoxy chains is a key strategy for fine-tuning molecular properties. Variations in the length and branching of the alkoxy chain can significantly impact factors such as lipophilicity, steric profile, and conformational flexibility, which in turn can influence the biological activity of the molecule. nih.gov
The general synthesis of these analogues starts from the common precursor, 2-hydroxy-5-nitrobenzaldehyde (B32719). researchgate.netresearchgate.net This starting material can be subjected to a Williamson ether synthesis with a variety of alkyl halides of different lengths and branching patterns. The reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like acetone or DMF. This method allows for the systematic and predictable generation of a library of analogues.
Examples of potential modifications include:
Shorter Chains: Using 1,3-dichloropropane (B93676) or 1,2-dichloroethane (B1671644) to yield 2-(3-chloropropoxy)- or 2-(2-chloroethoxy)-5-nitrobenzaldehyde.
Longer Chains: Employing 1,5-dichloropentane (B10660) or 1,6-dichlorohexane (B1210651) to extend the linker.
Branched Chains: Using reagents like 1-chloro-3-methylbutane (B93926) or 2-chlorobutane (B165301) to introduce steric bulk and modify the chain's conformation.
The table below illustrates a selection of potential analogues that could be synthesized from 2-hydroxy-5-nitrobenzaldehyde and the corresponding alkyl halide.
| Alkyl Halide Reagent | Resulting Alkoxy Chain |
| 1,3-Dichloropropane | 3-Chloropropoxy |
| 1,5-Dichloropentane | 5-Chloropentoxy |
| 1-Bromo-3-methylbutane | 3-Methylbutoxy |
| 1-Chloro-2-ethylbutane | 2-Ethylbutoxy |
Intramolecular Cyclization onto the Aromatic Ring or within the Side Chain to Form Fused Heterocycles
The structure of this compound and its derivatives provides opportunities for intramolecular cyclization to generate novel heterocyclic systems. Such reactions can be triggered by introducing a suitable functional group at the terminus of the side chain that can then react with another part of the molecule.
A prominent strategy involves the ortho-positioned nitro group, which can participate in reductive cyclization reactions. For instance, if the terminal chlorine of the butoxy chain is first converted to a primary amine, the resulting 2-(4-aminobutoxy)-5-nitrobenzaldehyde could undergo cyclization. Under reductive conditions (e.g., catalytic hydrogenation), the nitro group can be reduced to a nitroso or amino group, which can then react intramolecularly with the terminal amine of the side chain to form a fused, nitrogen-containing heterocyclic ring. There is precedent for transition-metal-free intramolecular redox cyclization reactions involving an ortho-nitro group and a side chain to form fused ring systems like cinnolines. nih.govrsc.org This suggests that the nitro group in the target compound can be a key player in forming complex heterocyclic structures.
Alternatively, the aldehyde functional group or the aromatic ring itself can act as an electrophile for an intramolecular reaction. For example, conversion of the terminal chlorine to a nucleophilic group could facilitate a cyclization onto the aldehyde carbon or an intramolecular Friedel-Crafts type reaction with the electron-deficient aromatic ring, although the latter is less likely due to the deactivating effect of the nitro and aldehyde groups.
Synthesis of Polyfunctionalized Analogues for Enhanced Chemical Diversity
To broaden the chemical diversity of the this compound scaffold, multiple functional groups on the molecule can be manipulated simultaneously or sequentially. This approach allows for the creation of polyfunctionalized analogues with a wide range of chemical properties. The primary handles for these transformations are the aldehyde, the nitro group, and the terminal chlorine.
Derivatization of the Aldehyde Group: The benzaldehyde (B42025) moiety is a versatile functional group for diversification.
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can generate a diverse set of amine derivatives.
Condensation Reactions: Knoevenagel or Wittig-type reactions can be used to extend the structure from the aldehyde position, introducing new carbon-carbon double bonds and additional functional groups.
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. These new functional groups can then be used in subsequent reactions, such as esterification or amidation.
Transformation of the Nitro Group: The nitro group is a powerful synthetic handle.
Reduction to an Amine: The nitro group can be selectively reduced to a primary aniline derivative using various reagents (e.g., SnCl₂, H₂/Pd-C). This newly formed amino group can be further functionalized through acylation to form amides, sulfonamides, or ureas. openstax.org
Diazotization: The resulting aniline can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions (e.g., -CN, -OH, -halogens).
By combining these transformations with the nucleophilic substitution reactions on the chlorobutoxy chain (Section 6.3.1), a vast library of structurally diverse and polyfunctionalized analogues can be generated from the parent compound. For example, a synthetic sequence could involve first displacing the terminal chlorine with an azide, followed by the reduction of both the azide and the nitro group, and finally, acylation of the two resulting amino groups. This combinatorial approach is a powerful tool for exploring the structure-activity relationships of this class of compounds.
Advanced Applications in Organic Synthesis, Medicinal Chemistry Research, and Materials Science
Role as a Key Building Block in Complex Heterocyclic Synthesis
The unique arrangement of functional groups in 2-(4-Chlorobutoxy)-5-nitrobenzaldehyde makes it an adept precursor for the synthesis of a variety of complex heterocyclic structures. The aldehyde group can participate in condensation and cyclization reactions, the nitro group can be reduced to an amine to facilitate further cyclizations, and the chlorobutoxy chain offers a handle for substitution or ring formation.
Precursor for Quinoline (B57606) and Isoquinoline (B145761) Derivatives
The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved through methodologies such as the Friedländer annulation. This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. By reducing the nitro group of this compound to an amine, the resulting 2-amino-6-(4-chlorobutoxy)benzaldehyde can serve as a key intermediate in a modified Friedländer synthesis. This approach allows for the introduction of the 4-chlorobutoxy substituent onto the quinoline ring system, offering a site for further chemical modification. A general scheme for this transformation involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) in the presence of an active methylene compound, leading to the formation of substituted quinolines in high yields. nih.gov
While direct synthesis of isoquinolines from this compound is less commonly reported, its structural features are amenable to established isoquinoline synthetic routes. For instance, the Pomeranz–Fritsch reaction or the Bischler–Napieralski cyclization could potentially be adapted. More contemporary methods, such as palladium-catalyzed couplings of o-iodobenzaldehydes with terminal acetylenes followed by cyclization, suggest a pathway where the aldehyde could be transformed into a suitable precursor for isoquinoline synthesis. organic-chemistry.org The presence of the chlorobutoxy and nitro groups would yield highly functionalized isoquinoline derivatives.
| Heterocyclic System | Key Synthetic Strategy | Role of this compound |
|---|---|---|
| Quinoline Derivatives | Friedländer Annulation | Serves as a precursor to the required 2-aminobenzaldehyde after reduction of the nitro group. |
| Isoquinoline Derivatives | Pomeranz–Fritsch or Bischler–Napieralski type reactions | Can be chemically modified to fit the starting material requirements for these classical syntheses. |
Synthesis of Dihydropyridine (B1217469) Analogues for Chemical Probes
Dihydropyridines are a class of compounds well-known for their therapeutic applications, particularly as calcium channel blockers. The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to produce these heterocycles, typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.org Substituted benzaldehydes are frequently employed in this reaction, and the nature of the substituent on the aldehyde directly influences the properties of the resulting dihydropyridine.
The reaction of this compound in a Hantzsch synthesis would yield a 1,4-dihydropyridine (B1200194) with a 2-(4-chlorobutoxy)-5-nitrophenyl substituent at the 4-position. The presence of the nitro group and the flexible chlorobutoxy chain can be exploited for the development of chemical probes. biorxiv.org For example, the nitro group can be reduced to an amine, which can then be functionalized with fluorophores or other reporter groups. The terminal chloride on the butoxy chain provides another site for conjugation to biomolecules or surfaces. Research has shown that even o-nitrobenzaldehydes can successfully participate in the Hantzsch reaction to produce the expected dihydropyridines. mdpi.com
Formation of Other Nitrogen-Containing Heterocycles (e.g., imidazoquinazolines)
The reactivity of this compound also extends to the synthesis of other fused nitrogen-containing heterocycles. Imidazoquinazolines, for example, are a class of compounds with a broad range of biological activities. Their synthesis often involves the condensation of a substituted benzaldehyde (B42025) with other reagents. For instance, one synthetic route to imidazo[1,2-c]quinazolines involves the reaction of various aldehydes with aminophenyl imidazole (B134444) intermediates. researchgate.net The aldehyde group of this compound can readily participate in such condensation reactions, leading to the formation of imidazoquinazolines bearing the 2-(4-chlorobutoxy)-5-nitrophenyl moiety. This substituent can then be further manipulated to explore structure-activity relationships in medicinal chemistry programs.
Intermediates for Active Pharmaceutical Ingredient (API) Research and Development
The structural motifs present in this compound are of significant interest in the design and synthesis of new therapeutic agents. Its role as a versatile intermediate allows for the construction of more complex molecules that may ultimately become APIs.
Design and Synthesis of Precursors for Investigational Therapeutic Agents
The utility of this compound as a precursor for investigational therapeutic agents stems from its combination of a reactive aldehyde, a reducible nitro group, and an alkylating chlorobutoxy chain. This trifecta of functionality allows for its incorporation into a wide array of molecular scaffolds.
In the context of API synthesis, the "2-alkoxy-5-nitrophenyl" core is a recognized structural element. For example, a patent for 2-(2,4,5-substituted-anilino)pyrimidine compounds, which are investigated for their potential in cancer therapy, describes the use of an N-(4-bromo-2-methoxy-5-nitrophenyl) intermediate. google.com This highlights the relevance of the 2-alkoxy-5-nitrophenyl moiety in the synthesis of kinase inhibitors. By analogy, this compound could be a valuable starting material for similar classes of compounds.
Furthermore, the "4-chlorobutoxy" side chain is a key feature in the synthesis of certain APIs. For instance, the preparation of 7-(4-chlorobutoxy)-1H-quinolin-2-one has been reported as an intermediate in the synthesis of piperazine-substituted benzothiophenes for the treatment of mental disorders. google.com This demonstrates the utility of the chlorobutoxy group as a linker to introduce other pharmacologically important fragments.
Integration into Multi-Step Synthetic Routes for Structurally Complex Molecules
In multi-step organic synthesis, the strategic selection of building blocks is crucial for efficiency and convergency. this compound serves as an excellent example of a building block that can be integrated into complex synthetic routes due to the orthogonal reactivity of its functional groups.
A hypothetical multi-step synthesis could involve the following sequence:
Aldehyde Transformation: The aldehyde group can be used in a Wittig reaction or a Grignard addition to extend the carbon skeleton.
Nitro Group Reduction: The nitro group can be selectively reduced to an amine, which can then be acylated, alkylated, or used in the formation of a new heterocyclic ring.
Chlorobutoxy Chain Substitution: The terminal chloride of the butoxy chain can be displaced by a variety of nucleophiles, such as amines, thiols, or azides, to introduce new functional groups or to link the molecule to another scaffold.
Applications in Materials Science and Engineering
The unique combination of functional groups in this compound makes it a promising candidate for the synthesis of specialized polymers and functional organic materials. The interplay between the reactive aldehyde, the potential for nucleophilic substitution at the chlorobutoxy chain, and the influence of the nitro group on the electronic properties of the molecule opens avenues for the creation of materials with tailored characteristics.
While direct polymerization of this compound has not been extensively documented in publicly available research, its structure suggests its utility as a versatile monomer or precursor for various types of polymers and oligomers. The aldehyde functionality can participate in condensation polymerizations, for instance, with amines or active methylene compounds, to form Schiff base polymers or poly(phenylene vinylene) derivatives, respectively.
Furthermore, the chlorobutoxy group provides a reactive handle for post-polymerization modification or for the synthesis of graft copolymers. For example, the terminal chloride could be displaced by nucleophiles to introduce a wide range of functionalities along the polymer backbone, thereby tuning the material's properties such as solubility, thermal stability, or biocompatibility. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the resulting polymer, potentially leading to materials with interesting optical or conductive characteristics.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reacting Functional Group(s) | Potential Polymer Class | Potential Properties |
| Condensation Polymerization | Aldehyde | Schiff Base Polymers, Poly(phenylene vinylene)s | Thermal stability, optical properties |
| Graft Copolymerization | Chlorobutoxy chain | Modified polymers with tailored side chains | Tunable solubility, biocompatibility |
| Ring-Opening Polymerization (after modification) | Modification of chlorobutoxy or aldehyde group | Polyesters, Polyamides | Biodegradability, mechanical strength |
The aromatic and functionalized nature of this compound makes it an attractive building block for the synthesis of functional organic materials.
Dyes and Pigments: The presence of the nitro group, a common auxochrome, and the reactive aldehyde group suggests its potential in the synthesis of new dye molecules. The aldehyde can be used to extend the conjugation of a chromophore system through reactions like the Knoevenagel condensation. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. nih.gov While direct synthesis of an azo dye from this compound is not straightforward due to the absence of an amino group, it could be chemically modified (e.g., reduction of the nitro group) to serve as a precursor for azo dye synthesis. The resulting dyes could exhibit interesting solvatochromic properties due to the polar nature of the molecule.
Non-Linear Optical (NLO) Materials: Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant second-order non-linear optical properties. researchgate.net The nitro group acts as a strong electron acceptor, and the benzaldehyde moiety can be readily functionalized to introduce a π-conjugated bridge and an electron-donating group, thus creating a D-π-A chromophore. The chlorobutoxy group could be used to incorporate the chromophore into a polymer matrix, which is a common strategy for fabricating NLO materials for applications in optoelectronics. mdpi.comresearchgate.net The synthesis of such materials often involves creating molecules with large second hyperpolarizabilities, which can be influenced by the choice of donor, acceptor, and the length and nature of the conjugated system. researchgate.netnih.gov
Table 2: Potential Functional Organic Materials Derived from this compound
| Material Class | Key Functional Groups | Synthetic Strategy | Potential Application |
| Azo Dyes | Nitro group (as precursor to amino group) | Reduction of nitro group, diazotization, and coupling | Textiles, printing |
| Non-Linear Optical Materials | Nitro group (acceptor), Aldehyde (for π-bridge extension) | Knoevenagel or Wittig reaction to introduce donor and π-bridge | Optoelectronics, frequency doubling |
Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity Profile
The distinct reactivity of the aldehyde, nitro, and chlorobutoxy groups within the same molecule allows for the development of novel synthetic methodologies. The presence of these functionalities in proximity can lead to unique intramolecular reactions or selective transformations under specific conditions.
The aldehyde group is a versatile handle for various carbon-carbon bond-forming reactions. Key examples include:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond. orientjchem.org This is a widely used method for synthesizing α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. sci-hub.se
Wittig Reaction: This reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphonium (B103445) ylide. organic-chemistry.orglibretexts.org The Wittig reaction is known for its high degree of control over the location of the newly formed double bond. libretexts.org
Heck Reaction: As a palladium-catalyzed cross-coupling reaction, the Heck reaction can couple the aldehyde (after conversion to a vinyl halide or triflate) with an alkene to form a substituted alkene. wikipedia.org
The chlorobutoxy chain offers a site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This could be exploited in tandem with reactions at the aldehyde to build complex molecular architectures. For instance, an intramolecular reaction could be designed where a nucleophile attached via the butoxy chain reacts with the aldehyde or a derivative thereof.
The nitro group not only influences the electronic properties of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, but it can also be reduced to an amino group, which opens up a completely different set of synthetic possibilities, including the formation of heterocycles and the synthesis of azo compounds. sphinxsai.com
The development of orthogonal protection strategies for the different functional groups in this compound would be a key area of research, enabling selective manipulation of one part of the molecule while leaving the others intact. This would significantly enhance its utility as a versatile building block in complex organic synthesis.
Structure Activity Relationship Sar Studies of 2 4 Chlorobutoxy 5 Nitrobenzaldehyde Analogues in Molecular Interactions
Rational Design Principles for Systematic Structural Modifications
The rational design of analogues of 2-(4-chlorobutoxy)-5-nitrobenzaldehyde is guided by established medicinal chemistry principles. The parent structure can be divided into three key regions for systematic modification: the substituted benzaldehyde (B42025) ring, the chlorobutoxy side chain, and the nitro group. nih.gov
Benzaldehyde Ring Modifications: Alterations to the benzaldehyde ring are aimed at exploring the electronic and steric requirements for activity. This can include modifying the position and nature of the substituents. For instance, the impact of electron-donating or electron-withdrawing groups at various positions on the ring can be evaluated to understand their influence on binding affinity. researchgate.net
Alkoxy Chain Variations: The 4-chlorobutoxy chain can be modified in several ways. Its length can be altered to determine the optimal distance between the benzaldehyde core and the terminal chlorine atom. The chlorine atom itself can be replaced with other halogens (e.g., fluorine, bromine) or other functional groups to probe the role of this part of the molecule in target interaction.
Elucidation of Key Pharmacophoric Features and Structural Motifs
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For analogues of this compound, key pharmacophoric features likely include:
A Hydrogen Bond Acceptor: The aldehyde group and the nitro group can both act as hydrogen bond acceptors, potentially interacting with donor groups on a biological target.
An Aromatic Ring: The benzaldehyde ring can participate in hydrophobic or π-π stacking interactions within a binding pocket.
A Hydrophobic Region: The butoxy chain provides a hydrophobic element that may interact with nonpolar regions of a target molecule.
A Halogen Bond Donor: The chlorine atom on the butoxy chain can potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.
The hybridization of known pharmacophoric features from different bioactive molecules is a strategy that can be applied to design new potent compounds. doi.org The relative importance of these features can be determined by comparing the biological activities of a series of synthesized analogues where each feature is systematically altered.
Investigation of Molecular Binding Modes and Specific Interactions with Biological Macromolecules (e.g., enzymes, receptors)
Molecular docking studies are instrumental in visualizing the binding modes of this compound analogues with their biological targets, such as enzymes or receptors. mdpi.com These computational simulations can predict the preferred orientation of the ligand within the active site and identify key intermolecular interactions.
For example, docking studies might reveal that the benzaldehyde moiety forms crucial hydrogen bonds with specific amino acid residues, while the chlorobutoxy chain extends into a hydrophobic pocket. mdpi.com The nitro group could further stabilize the complex through electrostatic interactions. researchgate.net The insights gained from these simulations can guide the design of new analogues with improved binding affinities. researchgate.net
A hypothetical binding mode could involve the following interactions:
The aldehyde oxygen forming a hydrogen bond with a backbone amide proton of an amino acid residue.
The nitro group's oxygen atoms interacting with a positively charged residue.
The phenyl ring engaging in π-π stacking with an aromatic amino acid like tyrosine or phenylalanine.
The chlorobutoxy chain occupying a hydrophobic pocket, with the chlorine atom potentially forming a specific interaction with a nearby residue.
In Vitro Evaluation of Molecular Target Modulation and Activity
The biological activity of the synthesized analogues is assessed through in vitro assays. nih.gov These assays measure the ability of the compounds to modulate the activity of a specific molecular target, such as inhibiting an enzyme or binding to a receptor. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki).
A hypothetical SAR table for a series of this compound analogues is presented below to illustrate how structural modifications can influence activity.
| Compound ID | R1 (Position 2) | R2 (Position 5) | Chain Modification | IC50 (µM) |
| 1 | -O(CH2)4Cl | -NO2 | None | 5.2 |
| 2 | -O(CH2)3Cl | -NO2 | Shorter Chain | 15.8 |
| 3 | -O(CH2)5Cl | -NO2 | Longer Chain | 8.1 |
| 4 | -O(CH2)4F | -NO2 | F substitution | 7.5 |
| 5 | -O(CH2)4Br | -NO2 | Br substitution | 4.9 |
| 6 | -O(CH2)4Cl | -CN | Cyano group | 12.3 |
| 7 | -O(CH2)4Cl | -H | No substituent | 25.0 |
| 8 | -OCH3 | -NO2 | Methoxy group | 30.5 |
This is a hypothetical data table created for illustrative purposes.
From this hypothetical data, one could infer that a four-carbon chain with a terminal halogen is optimal for activity, with bromine being slightly more favorable than chlorine. The nitro group at position 5 appears to be important for potency, as its replacement with a cyano group or its complete removal leads to a significant decrease in activity.
Computational Approaches in SAR Analysis (e.g., molecular docking, QSAR, pharmacophore modeling)
Computational chemistry plays a vital role in modern SAR studies. In addition to molecular docking, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful tools.
Molecular Docking: As previously mentioned, this technique predicts the binding conformation and affinity of a ligand to its target. mdpi.com It helps in understanding the molecular basis of activity and in prioritizing compounds for synthesis. researchgate.net
QSAR: QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. nih.gov These models can be used to predict the activity of unsynthesized analogues and to identify the key physicochemical properties (e.g., hydrophobicity, electronic effects, steric parameters) that govern activity. For benzaldehyde derivatives, it has been shown that hydrophobicity and the electronic effects of substituents can play a major role in their inhibitory activity. nih.gov
Pharmacophore Modeling: This approach identifies the common structural features and their spatial arrangement that are essential for biological activity. A pharmacophore model can be used as a 3D query to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.
By integrating these computational approaches with traditional synthesis and in vitro testing, a more comprehensive understanding of the SAR of this compound analogues can be achieved, accelerating the discovery of new and more potent molecules.
Q & A
Basic: What are the optimal synthetic routes for 2-(4-Chlorobutoxy)-5-nitrobenzaldehyde, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of nitrobenzaldehyde derivatives often involves functionalization via nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-chloro-4-fluoro-5-nitrobenzoyl chloride are synthesized using thionyl chloride (SOCl₂) or oxalyl dichloride with N-methylacetamide or DMF as catalysts in solvents like dichloromethane or benzene . Key variables include:
- Temperature : Higher temperatures (50°C) reduce reaction times but may increase side products.
- Catalysts : DMF or N-methylacetamide enhance chlorination efficiency by activating carbonyl groups.
- Workup : Rapid solvent removal (distillation) and aqueous washes improve purity. For this compound, introducing the chlorobutoxy group via alkylation of 5-nitrobenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) is a plausible route.
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can identify the nitro group (δ 8.5–9.0 ppm for aromatic protons) and chlorobutoxy chain (δ 3.5–4.5 ppm for OCH₂) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ or [M−OH]⁻) validate molecular weight, as demonstrated for similar nitrobenzaldehydes .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming stereochemistry .
Advanced: How does the nitro group in this compound influence its reactivity in cross-coupling or cyclization reactions?
Methodological Answer:
The nitro group is a strong electron-withdrawing group (EWG) that directs electrophilic substitution to meta positions and stabilizes intermediates in cyclization. For example, in Pd-catalyzed Sonogashira couplings (e.g., forming 2-alkynyl-5-nitrobenzaldehydes), the nitro group:
- Reduces electron density at the ortho position, slowing oxidative addition but improving regioselectivity.
- Facilitates cyclization to isoquinolines under basic conditions via intramolecular nucleophilic attack, as seen in reactions using trimethylamine and Pd/Cu catalysts .
Experimental Design : Compare reaction rates and yields with/without nitro substitution using kinetic studies (e.g., in situ IR monitoring).
Advanced: How can researchers resolve contradictions in reported synthesis yields for nitrobenzaldehyde derivatives under varying conditions?
Methodological Answer:
Conflicting data (e.g., yields from different solvents or catalysts) can be analyzed via:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) and identify interactions .
- Byproduct Analysis : LC-MS or GC-MS detects impurities (e.g., over-chlorinated products in SOCl₂ reactions).
- Computational Modeling : DFT calculations predict energy barriers for competing pathways (e.g., nitro reduction vs. alkylation). For instance, shows that dichloromethane at 0–20°C minimizes side reactions compared to benzene .
Advanced: What are the potential applications of this compound in medicinal chemistry or materials science?
Methodological Answer:
- Medicinal Chemistry : The nitro and aldehyde groups serve as pharmacophores for designing enzyme inhibitors (e.g., antimicrobial or anticancer agents). Similar compounds are used in synthesizing benzimidazole derivatives targeting kinases .
- Materials Science : The compound’s planar aromatic core and electron-deficient nitro group make it a candidate for organic semiconductors or photoactive materials.
Validation : Screen derivatives in vitro for bioactivity or measure charge-carrier mobility in thin films.
Advanced: How can researchers optimize catalytic systems for coupling reactions involving this compound?
Methodological Answer:
Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) with CuI co-catalysts are effective for Sonogashira couplings, as shown for 2-alkynyl-5-nitrobenzaldehydes . Optimization strategies include:
- Ligand Screening : Bulky ligands (e.g., XPhos) enhance stability of Pd intermediates.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatics.
- Additives : K₂CO₃ or Cs₂CO₃ neutralize HCl byproducts, preventing catalyst poisoning.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
